molecular formula C9H14O2 B2433034 2-(Spiro[3.3]heptan-2-yl)acetic acid CAS No. 2168959-86-0

2-(Spiro[3.3]heptan-2-yl)acetic acid

Cat. No.: B2433034
CAS No.: 2168959-86-0
M. Wt: 154.209
InChI Key: WLWZYGGDLMOIPM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in modern chemical research. Their rigid, well-defined three-dimensional structures offer a distinct advantage over more flexible or planar molecules. nih.gov This inherent three-dimensionality allows for precise spatial arrangement of functional groups, which is crucial for achieving high selectivity and potency in interactions with biological targets like proteins and enzymes. nih.gov

The introduction of spirocyclic motifs into bioactive compounds can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability. uni.lu The higher fraction of sp3-hybridized carbon atoms in spirocycles is a desirable trait in drug design, often associated with a higher probability of clinical success. chemscene.com These unique structural features have made spirocycles valuable scaffolds in the development of novel therapeutics, advanced materials, and agrochemicals. sigmaaldrich.com

Overview of the Spiro[3.3]heptane Motif in Synthetic Organic Chemistry

The spiro[3.3]heptane motif, consisting of two fused cyclobutane (B1203170) rings, is a particularly noteworthy member of the spirocycle family. Its compact and rigid structure has made it an attractive building block in medicinal chemistry. chemrxiv.org The development of synthetic methodologies to access functionalized spiro[3.3]heptanes has been an active area of research, enabling their incorporation into a wide range of complex molecules. chemrxiv.org

One of the key applications of the spiro[3.3]heptane scaffold is as a bioisostere for other cyclic systems, such as cyclohexane (B81311) or phenyl rings. chemrxiv.org Bioisosteric replacement is a strategy used to modify the properties of a molecule while retaining its biological activity. The spiro[3.3]heptane core can mimic the spatial arrangement of substituents on these rings but with a different conformational profile and physicochemical properties. chemrxiv.org For instance, replacing a phenyl ring with a spiro[3.3]heptane core can lead to patent-free analogs of existing drugs with potentially improved properties. chemrxiv.org

Role of 2-(Spiro[3.3]heptan-2-yl)acetic Acid within the Spiro[3.3]heptane Family

While extensive research exists for various derivatives of spiro[3.3]heptane, specific data on this compound is limited in publicly available scientific literature. However, based on the established roles of other functionalized spiro[3.3]heptanes, its potential significance can be inferred. The presence of an acetic acid moiety provides a versatile functional handle for further chemical modifications.

This carboxylic acid group can be used to form amide bonds, esters, or other derivatives, allowing for its incorporation into larger molecular frameworks, such as peptides or drug candidates. The spiro[3.3]heptane core would impart conformational rigidity, while the acetic acid linker would provide a point of attachment with a defined spatial orientation. Analogous spiro[3.3]heptane carboxylic acid derivatives have been synthesized and utilized as building blocks in drug design. nih.gov For example, other regioisomers of spiro[3.3]heptane carboxylic acid have been explored as conformationally restricted analogs of glutamic acid. nih.gov

The physicochemical properties of this compound would be influenced by both the nonpolar spirocyclic core and the polar carboxylic acid group. This amphiphilic nature could be advantageous in modulating properties like solubility and cell permeability in medicinal chemistry applications.

Below is a table of representative spiro[3.3]heptane derivatives and their roles, which helps to contextualize the potential utility of this compound.

Derivative NameRole/Application
2,6-Diazaspiro[3.3]heptaneBioisostere for piperazine (B1678402) in drug discovery
2-Oxa-6-azaspiro[3.3]heptaneBioisostere for morpholine (B109124) in medicinal chemistry
Spiro[3.3]heptane-1,6-dicarboxylic acidConformationally restricted glutamic acid analog
2-Azaspiro[3.3]heptaneBioisostere for piperidine (B6355638)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[3.3]heptan-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWZYGGDLMOIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168959-86-0
Record name 2-{spiro[3.3]heptan-2-yl}acetic acid
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Synthetic Methodologies for 2 Spiro 3.3 Heptan 2 Yl Acetic Acid and Analogues

Strategies for Spiro[3.3]heptane Core Construction

The synthesis of the spiro[3.3]heptane framework, the central structural motif of 2-(spiro[3.3]heptan-2-yl)acetic acid, can be achieved through several elegant strategies. These methods primarily involve the formation of the two cyclobutane (B1203170) rings that share a single carbon atom. The choice of strategy often depends on the desired substitution pattern on the final molecule.

Cycloaddition Reactions in Spiro[3.3]heptane Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the construction of four-membered rings and are well-suited for the synthesis of the spiro[3.3]heptane core. These reactions involve the union of two unsaturated molecules to form a cyclic product.

The thermal [2+2] cycloaddition of a ketene (B1206846) with an alkene is a symmetry-allowed process and provides a direct route to cyclobutanones. libretexts.orgyoutube.com In the context of spiro[3.3]heptane synthesis, the reaction between a ketene and methylenecyclobutane (B73084) serves as a key step to construct the spirocyclic ketone precursor.

The general reaction involves the in-situ generation of a ketene, which then reacts with methylenecyclobutane to yield spiro[3.3]heptan-2-one. This ketone can then be further functionalized to introduce the acetic acid side chain. The reaction is thermally initiated and proceeds through a concerted [π2s + π2a] cycloaddition mechanism. chemtube3d.com

Table 1: Examples of Thermal [2+2] Cycloaddition for Spiro[3.3]heptanone Synthesis

Ketene Precursor Alkene Product Reference
Dichloroacetyl chloride Methylenecyclobutane 1,1-Dichlorospiro[3.3]heptan-2-one researchgate.net

The resulting spiro[3.3]heptan-2-one can be converted to this compound through various methods, such as a Wittig reaction with a phosphonium (B103445) ylide containing a carboxylate precursor, followed by hydrolysis. nrochemistry.comwikipedia.org

Intramolecular [2+2] photocycloaddition reactions offer another efficient strategy for the construction of the spiro[3.3]heptane skeleton. rsc.org This approach involves the irradiation of a molecule containing two tethered alkene functionalities. The regioselectivity of the cycloaddition is often controlled by the length and nature of the tether connecting the two double bonds. For the synthesis of a spiro[3.3]heptane derivative, a substrate containing a methylenecyclobutane moiety tethered to another alkene could be employed. Upon photochemical excitation, an intramolecular cycloaddition would lead to the formation of the spirocyclic core.

While specific examples leading directly to this compound via this method are not prevalent in the literature, the general principle provides a viable synthetic pathway. The starting material would need to be carefully designed to incorporate the necessary functional groups for the subsequent elaboration to the target acetic acid.

Dichloroketene (B1203229), generated in situ from trichloroacetyl chloride and a base or from the dechlorination of trichloroacetyl chloride, is a highly reactive ketene that readily undergoes [2+2] cycloaddition with a wide range of alkenes, including unactivated ones. researchgate.net The reaction of dichloroketene with methylenecyclobutane provides 1,1-dichlorospiro[3.3]heptan-2-one.

The resulting α,α-dichlorocyclobutanone is a versatile intermediate. The chlorine atoms can be reductively removed, or they can be used to facilitate further transformations. For instance, treatment with a base can lead to a Favorskii-type rearrangement, providing a route to ring-contracted products or other functionalized spirocycles. Reductive dechlorination of 1,1-dichlorospiro[3.3]heptan-2-one would yield spiro[3.3]heptan-2-one, which can then be converted to the target acetic acid derivative as previously described.

Double Alkylation and Cyclization Methodologies

An alternative to cycloaddition reactions for the construction of the spiro[3.3]heptane core involves the formation of the two cyclobutane rings through sequential alkylation and cyclization steps.

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. wikipedia.orglibretexts.org This methodology can be adapted to construct the spiro[3.3]heptane skeleton through a double alkylation of a malonate ester with a suitable bifunctional electrophile.

A plausible route to a precursor of this compound would involve the reaction of diethyl malonate with 1,3-dibromopropane (B121459) to form a cyclobutane ring. Subsequent functionalization and a second intramolecular cyclization could, in principle, lead to the spiro[3.3]heptane core. A more direct approach involves the double alkylation of a malonate with two equivalents of a 1,3-dihalopropane derivative in the presence of a base to form the spiro[3.3]heptane core with geminal ester groups. Subsequent hydrolysis and decarboxylation would yield a spiro[3.3]heptane dicarboxylic acid. researchgate.net

For the specific synthesis of this compound, one could envision starting with a pre-formed spiro[3.3]heptane building block containing a leaving group at the 2-position. Alkylation of diethyl malonate with this electrophile, followed by hydrolysis and decarboxylation, would furnish the desired product.

Table 2: General Steps in Malonic Ester Synthesis for Carboxylic Acids

Step Reagents Purpose
1 Sodium ethoxide Deprotonation of malonic ester
2 Alkyl halide Alkylation of the enolate

This versatile synthesis allows for the introduction of various alkyl groups, making it suitable for the preparation of a range of this compound analogues.

Double Alkylation of Tosylmethyl Isocyanide (TosMIC)

Tosylmethyl isocyanide (TosMIC) is a versatile C1 synthon in organic synthesis, primarily due to the acidity of the α-carbon, the isocyanide group's reactivity, and the tosyl group's function as an excellent leaving group. organic-chemistry.orgorganic-chemistry.org The α-carbon can be readily deprotonated by a base and subsequently alkylated. This process can be performed twice, allowing for the introduction of two different alkyl groups, a characteristic that is pivotal for the construction of spirocyclic systems. organic-chemistry.org

While direct synthesis of this compound using a double alkylation of TosMIC has not been extensively documented in readily available literature, the general principles of TosMIC chemistry suggest a plausible pathway. The strategy would involve the sequential reaction of the TosMIC anion with a suitable cyclobutane-based dielectrophile.

The proposed reaction would commence with the deprotonation of TosMIC using a strong base, such as sodium hydride or an alkoxide, to generate the corresponding anion. This nucleophile would then react with a 1,3-dihalocyclobutane, such as 1,3-dibromocyclobutane, in an initial SN2 reaction. A second deprotonation at the α-carbon, followed by an intramolecular SN2 reaction, would then lead to the formation of the spiro[3.3]heptane core, specifically a tosyl-substituted spiro[3.3]heptane isocyanide. Subsequent hydrolysis of the isocyanide and tosyl groups under acidic conditions would yield a spiro[3.3]heptane-2-carboxylic acid derivative, a close analogue of the target compound. Further elaboration would be required to introduce the acetic acid side chain.

The versatility of TosMIC also extends to its use in the synthesis of various heterocyclic compounds through [3+2] cycloaddition reactions, further highlighting its importance as a building block in complex molecule synthesis. varsal.com

Double Substitution Reactions with Dielectrophiles and Dinucleophiles

A classic and effective method for the formation of carbocyclic rings, including spirocycles, is the double alkylation of a soft nucleophile with a suitable dielectrophile. The malonic ester synthesis is a prime example of this strategy and can be adapted to construct the spiro[3.3]heptane skeleton. wikipedia.orgmasterorganicchemistry.com

In this approach, a dinucleophile, such as diethyl malonate, is treated with two equivalents of a base, like sodium ethoxide, to generate a dianion or to facilitate two sequential deprotonation-alkylation steps. libretexts.org This activated methylene (B1212753) compound is then reacted with a dielectrophile. For the synthesis of the spiro[3.3]heptane core, a cyclobutane derivative bearing two leaving groups in a 1,3-relationship, such as 1,3-bis(bromomethyl)cyclobutane or 1,3-dibromocyclobutane, would serve as the ideal dielectrophile.

The reaction proceeds via two consecutive SN2 reactions. The first alkylation forms a new carbon-carbon bond between the malonate and one of the electrophilic centers of the cyclobutane derivative. A subsequent intramolecular alkylation, driven by the proximity of the remaining nucleophilic and electrophilic centers, closes the second four-membered ring to form the spiro[3.3]heptane diester.

A historical synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, known as Fecht's acid, utilized the condensation of dimethyl malonate with pentaerithrityl tetrabromide. This was followed by hydrolysis and decarboxylation to yield the target diacid. researchgate.net A more direct modern adaptation would involve the reaction of diethyl malonate with 1,3-dibromocyclobutane. The resulting diethyl spiro[3.3]heptane-2,6-dicarboxylate can then be hydrolyzed and decarboxylated to afford spiro[3.3]heptane-2,6-dicarboxylic acid. researchgate.netuni.lu Further chemical modifications would be necessary to convert this dicarboxylic acid into this compound.

Rearrangement-Based Synthetic Pathways

Meinwald Oxirane Rearrangement

The Meinwald rearrangement, a Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds, provides a powerful tool for ring expansion and the construction of complex carbocyclic frameworks. nih.gov This methodology has been successfully applied to the synthesis of functionalized spiro[3.3]heptane derivatives.

A key strategy involves the rearrangement of a dispiro[2.0.3.1]octane system. Specifically, the synthesis of 1,6-disubstituted spiro[3.3]heptane cores has been achieved through the Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative. nih.gov The synthesis of this precursor begins with the olefination of a readily available keto ester to install a cyclopropylidene fragment, followed by epoxidation to form the tricyclic oxirane. nih.gov

Upon treatment with a Lewis acid, the epoxide oxygen is activated, facilitating the cleavage of a C-O bond and a subsequent 1,2-hydride or 1,2-alkyl shift. In the case of the 8-oxadispiro[2.0.3.1]octane system, the rearrangement is driven by the release of ring strain, leading to the expansion of the cyclopropane (B1198618) ring and the formation of the more stable spiro[3.3]heptane skeleton. nih.gov This reaction can theoretically yield both spiro[2.4]heptane and spiro[3.3]heptane products, however, the expansion of the more strained cyclopropyl (B3062369) ring is favored. nih.gov

This rearrangement has been utilized as a key step in the synthesis of regio- and stereoisomers of glutamic acid analogues built on the spiro[3.3]heptane scaffold, demonstrating its utility in generating functionally diverse molecules for medicinal chemistry. nih.gov

Strain-Relocating Semipinacol Rearrangements

A highly efficient and expedient approach to the synthesis of spiro[3.3]heptan-1-ones is through a strain-relocating semipinacol rearrangement. nih.govnih.gov This methodology leverages the high strain energy of bicyclo[1.1.0]butanes and cyclopropanols to drive the formation of the spiro[3.3]heptane core. nih.gov

The synthesis commences with the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane. nih.gov The nucleophilic addition of the lithiated bicyclobutane to the in situ generated cyclopropanone (B1606653) forms a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov

In the presence of an acid, such as methanesulfonic acid (MsOH) or aluminum trichloride (B1173362) (AlCl₃), this intermediate undergoes a semipinacol rearrangement. The proposed mechanism involves the protonation of the bicyclobutyl moiety, leading to a cyclopropylcarbinyl cation. A subsequent nih.govresearchgate.net-shift, driven by the release of ring strain, results in the expansion of the cyclopropane ring and the formation of the spiro[3.3]heptan-1-one skeleton. nih.govnih.gov This process is termed a 'strain-relocating' rearrangement as the high strain of the starting materials is redistributed to form the less strained, yet still significantly strained, spiro[3.3]heptane system.

This method has been shown to be highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.gov The resulting spiro[3.3]heptan-1-ones are valuable intermediates that can be further functionalized to access a variety of spiro[3.3]heptane derivatives, including analogues of this compound.

The table below summarizes the key steps and features of this synthetic route.

StepDescriptionKey ReagentsIntermediate/ProductNoteworthy Features
1Formation of 1-bicyclobutylcyclopropanol1-Sulfonylcyclopropanol, Lithiated 1-sulfonylbicyclo[1.1.0]butane1-BicyclobutylcyclopropanolUtilizes highly strained starting materials.
2Strain-relocating semipinacol rearrangementMsOH or AlCl₃Substituted spiro[3.3]heptan-1-oneHigh yields, regio- and stereospecific.

Other Cyclization and Ring-Forming Reactions

Catalytic Cyclizations (e.g., Gold-catalyzed)

Gold-catalyzed cyclizations have emerged as a powerful tool in modern organic synthesis for the construction of complex molecular architectures, including spirocycles. researchgate.netrsc.org The unique ability of gold(I) catalysts to activate alkynes towards nucleophilic attack enables a variety of intramolecular cyclization reactions. nih.gov

While the direct gold-catalyzed synthesis of the carbocyclic spiro[3.3]heptane skeleton is not as commonly reported as for other ring systems, the principles of gold-catalyzed enyne cyclizations can be applied to the synthesis of analogous spirocyclic structures. A prominent example is the gold(I)-catalyzed cyclization of 1,6-enynes. nih.govresearchgate.net In this reaction, the gold catalyst activates the alkyne, which is then attacked by the tethered alkene in an intramolecular fashion. The nature of the subsequent reaction pathway can lead to a variety of carbocyclic products.

For instance, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the construction of spiro[4.5]decanes and 7-azaspiro[4.5]decanes. researchgate.net The proposed mechanism involves an initial 6-exo-dig cyclization to form a carbocationic intermediate, which then undergoes a semipinacol rearrangement to yield the spirocyclic product. researchgate.net A similar strategy, employing a suitably designed 1,5-enyne with a cyclobutane moiety, could potentially be adapted for the synthesis of the spiro[3.3]heptane core.

Furthermore, gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been shown to produce azaspiro[4.4]nonenones and azaspiro[4.5]decadienones, demonstrating the versatility of this approach in constructing spirocyclic systems containing all-carbon quaternary centers. rsc.org The reaction proceeds through a cascade of events including acyloxy migration, Nazarov cyclization, and a final intramolecular cyclization. rsc.org These examples underscore the potential of gold catalysis for the development of novel synthetic routes to this compound and its analogues.

The table below outlines the general features of gold-catalyzed enyne cyclizations for spirocycle synthesis.

Substrate TypeCatalystGeneral TransformationPotential for Spiro[3.3]heptane Synthesis
1,6-EnynesGold(I) complexesIntramolecular cyclization/rearrangementAdaptable with appropriately substituted cyclobutane-containing enynes.
1-Ene-4,9-diyne estersGold(I) complexesCascade cyclizationDemonstrates formation of spirocycles with quaternary carbons.
Metal-mediated Cycloadditions

The construction of the spiro[3.3]heptane framework, a key structural feature of this compound, can be achieved through various cycloaddition reactions facilitated by transition metals. These reactions are powerful tools for forming cyclic structures with high efficiency and selectivity. acs.org Metal catalysts modify the reactivity of unsaturated substrates, enabling cycloadditions that would otherwise be difficult. acs.org

One notable strategy for forming a spiro[3.3]heptane core involves the [2+2] cycloaddition of dichloroketene with an appropriately substituted methylenecyclobutane. nih.gov This reaction directly constructs the second four-membered ring onto the first, creating the spirocyclic system. Subsequent chemical modifications, such as reductive dechlorination, are then necessary to arrive at the final spiro[3.3]heptane skeleton. nih.gov

While a variety of transition metals, including rhodium, palladium, and nickel, are known to catalyze different types of cycloadditions (such as [2+2+2], [4+3], and other annulations), their specific application to form the parent spiro[3.3]heptane ring of the target molecule is part of a broader synthetic landscape. acs.orgrsc.orgmdpi.comnih.govnih.gov For instance, palladium-catalyzed [3+2] cycloadditions have been effectively used to create other types of spirocyclic compounds. rsc.org These metal-catalyzed methods generally proceed through intermediates like metallacyclopentanes, which then undergo reductive elimination to yield the final cyclized product. researchgate.net The choice of metal and ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of these transformations. mdpi.com

Stereoselective and Asymmetric Synthesis of Spiro[3.3]heptane Derivatives

Achieving the specific stereochemistry of this compound and its analogues requires advanced asymmetric synthesis techniques. These methods are essential for producing enantiomerically pure compounds, which is critical in medicinal chemistry.

Chiral Auxiliary-Mediated Approaches (e.g., Ellman's Sulfinamide, (R)-α-Phenylglycinol)

Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral spiro[3.3]heptane derivatives, both (R)-α-phenylglycinol and Ellman's sulfinamide (tert-butanesulfinamide) have been investigated. nih.govwikipedia.org

In the synthesis of spirocyclic glutamic acid analogs, a Strecker reaction employing a chiral amine auxiliary is a key step to install the desired amino acid moiety. nih.gov While (R)-α-phenylglycinol can be used for this purpose, further studies have shown that Ellman's sulfinamide often proves more advantageous. nih.govnih.gov The adducts formed using Ellman's sulfinamide are typically more stable and allow for more efficient separation of diastereomers by chromatography. nih.gov This auxiliary functions by forming a chiral N-tert-butanesulfinyl imine, which then directs the nucleophilic addition with high diastereoselectivity. rsc.org The auxiliary can be cleanly removed under mild conditions after the desired stereocenter has been established. This approach has been successfully applied to the asymmetric synthesis of various 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgnih.gov

Chiral AuxiliaryApplication in Spiro[3.3]heptane SynthesisAdvantages
Ellman's Sulfinamide Asymmetric Strecker reaction to form chiral amino acid moieties on the spiro[3.3]heptane core. nih.govForms stable adducts, allows for efficient chromatographic separation of diastereomers. nih.gov
(R)-α-Phenylglycinol Asymmetric Strecker reaction to form chiral amino acid moieties on the spiro[3.3]heptane core. nih.govEffective in inducing chirality, though separation of diastereomers can be less efficient compared to Ellman's sulfinamide. nih.gov

Enzyme-Catalyzed Asymmetric Transformations

Biocatalysis offers a highly selective and environmentally friendly approach to creating chiral molecules. nih.gov Enzymes can perform complex transformations with exceptional levels of enantioselectivity.

One powerful enzymatic method is the desymmetrization of a prochiral substrate. For instance, a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative has been successfully reduced using a ketoreductase. nih.gov This biocatalytic reduction provides access to both enantiomers of the corresponding axially chiral alcohol in high enantiomeric excess. nih.gov

Another sophisticated example involves the use of engineered cytochrome P450BM3 enzyme variants. These enzymes have been shown to convert N-benzyl spiro[3.3]heptane-2-carboxamide into various monohydroxylated regioisomers with virtually complete enantioselectivity. acs.orgacs.org This selective C-H hydroxylation at distal positions of the spiro[3.3]heptane core introduces a functional handle that can be further elaborated, providing a route to enantiomerically pure functionalized derivatives. acs.orgacs.org

Asymmetric Catalysis for Spirocycle Enantioselection (e.g., Organocatalysis)

Asymmetric catalysis, particularly organocatalysis, utilizes small chiral organic molecules to catalyze enantioselective reactions. nih.gov This field has become a major tool for the synthesis of optically pure compounds, including those with complex spirocyclic architectures. nih.gov

While direct organocatalytic synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of other spirocycles. For example, the enantioselective synthesis of spirooxindoles and spironitrocyclopropanes has been achieved using organocatalysts. rsc.orgrsc.org Cinchona-derived bifunctional organocatalysts, which can act as both a Brønsted base and a hydrogen-bond donor, are often employed. rsc.org These catalysts activate the substrates and control the facial selectivity of the reaction, leading to products with high enantioselectivities. rsc.orgrsc.org The combination of organocatalysis with transition metal catalysis has also emerged as a powerful strategy for constructing spirocyclic compounds with chiral quaternary centers. nih.gov

Functionalization and Derivatization Strategies for this compound

Once the spiro[3.3]heptane core is constructed, further modifications are necessary to introduce the acetic acid side chain and other functionalities.

Oxidation Reactions for Carboxylic Acid Introduction

The introduction of a carboxylic acid group onto the spiro[3.3]heptane ring can be accomplished through the oxidation of a suitable precursor. A common strategy involves the functionalization of a ketone derivative. For example, a ketone on the spiro[3.3]heptane ring can be converted into a different functional group, such as a bromide, via a Wolff-Kishner reduction. chemrxiv.org This bromide can then be treated with an organolithium reagent like n-butyllithium (nBuLi) to form a lithiated intermediate. Subsequent reaction of this intermediate with dry ice (solid carbon dioxide) followed by an acidic workup yields the desired carboxylic acid. chemrxiv.org

Alternatively, diastereomeric alcohols on the spiro[3.3]heptane scaffold can be oxidized to the corresponding keto acids, directly incorporating the carboxylic acid functionality while also forming a ketone. nih.gov The choice of oxidizing agent is critical for this transformation and depends on the specific substrate and desired outcome.

Transformations of Ketone Intermediates

Ketone intermediates are pivotal in the synthesis of functionalized spiro[3.3]heptanes. A variety of transformations can be applied to these ketones to generate diverse analogues.

One common strategy involves the olefination of spirocyclic ketones. For instance, the Wittig reaction can be challenging with some sterically hindered spirocyclic ketones. In such cases, alternative methods like the Tebbe protocol are employed for olefination. nih.gov Following olefination, further modifications such as epoxidation and subsequent Meinwald oxirane rearrangement can be used to construct more complex spirocyclic systems. nih.gov

Another key transformation is the reduction of the ketone group. The Wolff-Kishner reduction, for example, effectively removes the carbonyl group, yielding the corresponding methylene compound. chemrxiv.org This reduction is often a crucial step in multi-step syntheses to access non-oxygenated spiro[3.3]heptane derivatives. chemrxiv.org

Furthermore, spirocyclic keto acids can be synthesized from ketone precursors through oxidation of other functional groups present in the molecule. For example, oxidation of a phenyl ring to a carboxylic acid using reagents like NaIO4/RuCl3 can be performed while the ketone functionality remains intact, providing ketoacids for further elaboration. chemrxiv.org

The table below summarizes some key transformations of ketone intermediates in the synthesis of spiro[3.3]heptane derivatives.

Starting Material Reagents/Conditions Product Transformation Type
Spiro[3.3]heptanone derivativeTebbe reagentCorresponding alkeneOlefination
Spiro[3.3]heptanone derivativeWolff-Kishner reduction (hydrazine, base, heat)Corresponding spiro[3.3]heptaneReduction
Phenyl-substituted spiro[3.3]heptanoneNaIO4/RuCl3Spiro[3.3]heptan-ketoacidOxidation
2-Oxocyclobutanecarboxylate derivative1. Dichloroketene [2+2] cycloaddition 2. Reductive dechlorination 3. Deprotection and Oxidation6-Oxospiro[3.3]heptane-1-carboxylic acidRing formation and functional group manipulation

Diversification via Functional Group Interconversions

Functional group interconversions (FGIs) are essential for creating a library of this compound analogues from common intermediates. These transformations allow for the introduction of various functionalities, which is crucial for exploring structure-activity relationships in drug discovery.

A primary example of FGI is the conversion of carboxylic acids into other functional groups. For instance, a carboxylic acid can be converted to an aniline (B41778) via the Curtius rearrangement. chemrxiv.org This involves the transformation of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine.

Another important FGI is the conversion of halides to organoboron compounds or back to carboxylic acids. Treatment of a bromide with n-butyllithium followed by reaction with trimethyl borate (B1201080) yields a boronic acid derivative. chemrxiv.org Alternatively, quenching the lithiated intermediate with dry ice provides the corresponding carboxylic acid. chemrxiv.org

The hydroxyl group is also a versatile functional moiety for interconversion. It can be oxidized to an aldehyde using reagents like Dess-Martin periodinane. univ.kiev.ua This aldehyde can then undergo a wide range of subsequent reactions.

The following table provides examples of functional group interconversions used in the diversification of spiro[3.3]heptane analogues.

Initial Functional Group Reagents/Conditions Resulting Functional Group
Carboxylic AcidCurtius reaction (e.g., DPPA, heat; then hydrolysis)Amine (Aniline)
Bromide1. nBuLi 2. B(OMe)3; then hydrolysisBoronic Acid
Bromide1. nBuLi 2. CO2 (dry ice); then acidificationCarboxylic Acid
AlcoholDess-Martin periodinaneAldehyde
KetoneMorpho-DASTgem-Difluoride

Multi-gram Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to multi-gram or even kilogram-scale production is a critical step in the development of drug candidates. This requires robust and optimized synthetic routes that are both efficient and cost-effective.

Several strategies have been developed for the large-scale synthesis of spiro[3.3]heptane derivatives. One approach involves the thermal reaction of N,N-dimethylamides of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and collidine, followed by hydrolysis. chemrxiv.org This method has been shown to produce a range of spiro[3.3]heptanes in good yields. chemrxiv.org

For specific analogues, such as functionalized 2-azaspiro[3.3]heptane-1-carboxylic acid, synthetic approaches have been developed that are amenable to multi-gram scale synthesis with good yields. univ.kiev.ua These methods often involve careful optimization of reaction conditions, such as temperature, reaction time, and purification methods. For instance, vacuum distillation has been employed for the purification of some aldehyde intermediates to achieve the desired purity on a larger scale. univ.kiev.ua

Process optimization also involves identifying and addressing bottlenecks in the synthetic route. For example, if a particular reaction is found to be capricious or gives low yields upon scale-up, alternative reactions are explored. In some reported syntheses, a Keck asymmetric vinylogous aldol (B89426) reaction was successfully employed to overcome the irreproducibility of a previously reported Mukaiyama aldol reaction during scale-up. mdpi.com

The development of convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, can also be highly effective for large-scale production. This approach has been used to obtain a vast library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks on a multi-gram scale. researchgate.net

Key considerations for multi-gram scale synthesis and process optimization include:

Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is crucial for economic viability.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize side products.

Purification Methods: Developing scalable and efficient purification techniques, such as crystallization or distillation, to replace chromatographic methods used at the lab scale.

Safety and Environmental Impact: Ensuring the process is safe to operate on a large scale and minimizes environmental waste.

Advanced Spectroscopic and Structural Characterization of Spiro 3.3 Heptane Systems

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsional angles. thieme-connect.de For chiral molecules like the enantiomers of 2-(Spiro[3.3]heptan-2-yl)acetic acid, single-crystal X-ray diffraction is the primary technique for the unambiguous assignment of the absolute configuration. nih.goved.ac.uk

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering), which occurs when the wavelength of the X-rays used is near the absorption edge of an atom in the crystal. ed.ac.uk This effect violates Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). researchgate.net The analysis of these intensity differences allows for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the chiral molecule it contains. ed.ac.ukresearchgate.net The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment. researchgate.net

In the context of spiro[3.3]heptane systems, X-ray crystallography reveals the distinct puckered conformation of the two cyclobutane (B1203170) rings and the precise spatial arrangement of substituents. This data is foundational for understanding how the molecule interacts with biological targets and for computational analyses like Exit Vector Plot (EVP) analysis.

Table 1: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative This table is illustrative, as specific data for this compound is not publicly available.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Flack Parameter0.05(3)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. semanticscholar.orgmdpi.comnih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the connectivity of atoms within a molecule can be established.

For this compound, ¹H NMR spectroscopy would reveal signals corresponding to the protons of the spiro[3.3]heptane core and the methylene (B1212753) and methine protons of the acetic acid side chain. The spirocyclic system's protons would appear as a series of complex multiplets in the aliphatic region. The proton on the carbon bearing the side chain (C2) would be a key signal, and its coupling to the adjacent methylene protons would help confirm the substitution pattern.

¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms. uobasrah.edu.iqethernet.edu.et The spectrum of this compound would be expected to show a signal for the quaternary spiro-carbon, signals for the methylene carbons of the cyclobutane rings, a methine carbon at the point of substitution, and signals for the methylene and carbonyl carbons of the acetic acid moiety. uobasrah.edu.iqethernet.edu.et

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are hypothetical and based on typical values for spiro[3.3]heptane and acetic acid moieties.

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Spiro Carbon (C4)-~35-40
Ring CH₂1.8-2.5 (m)~30-35
CH (C2)2.6-2.9 (m)~40-45
CH₂ (acetic acid)2.3-2.6 (d)~40-45
COOH10-12 (s, br)~175-180

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is routinely used to determine the molecular weight of a compound with high accuracy, which helps in confirming its elemental composition. nih.gov

For this compound (molecular formula C₉H₁₄O₂), high-resolution mass spectrometry (HR-MS) would be used to determine its exact mass. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺ in techniques like electrospray ionization) would be observed, and its measured mass would be compared to the calculated theoretical mass to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Cleavage of the weakest bonds in the molecule generates characteristic fragment ions. nih.gov For this compound, common fragmentation pathways could include the loss of the carboxylic acid group (•COOH) or a neutral loss of water (H₂O) from the molecular ion.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₄O₂
Molecular Weight (Nominal)154 g/mol
Calculated Exact Mass154.0994 u
Expected [M+H]⁺ (ESI-MS)155.1072 m/z
Expected [M-H]⁻ (ESI-MS)153.0916 m/z

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.netnih.gov This technique is particularly valuable for the analysis of chiral compounds like the enantiomers of this compound, which possess axial chirality due to the spirocyclic core. stackexchange.comrsc.org

A CD spectrum provides information about the stereochemical features of a molecule. Enantiomers produce mirror-image CD spectra, with one enantiomer showing positive absorption bands (Cotton effects) where the other shows negative ones. The technique is highly sensitive to the three-dimensional structure of the molecule. nih.gov

While X-ray crystallography provides the definitive absolute configuration, CD spectroscopy is a powerful tool for correlating the stereochemistry of a series of related chiral compounds in solution. researchgate.net It can also be used to determine the enantiomeric purity of a sample. nih.gov For this compound, the CD spectrum would be dominated by the electronic transitions of the carboxylic acid chromophore, which becomes chiroptically active due to its proximity to the rigid, chiral spiro[3.3]heptane skeleton.

Table 4: Principles of Chiral Analysis by CD Spectroscopy

FeatureDescription
PrincipleDifferential absorption of left and right circularly polarized light.
RequirementThe molecule must be chiral.
OutputA plot of ellipticity (mdeg) vs. wavelength (nm).
EnantiomersProduce equal and opposite (mirror-image) CD spectra.
ApplicationAssignment of absolute configuration (often by comparison), analysis of conformational changes, and determination of enantiomeric excess.

Exit Vector Plot (EVP) Analysis for Spatial Orientation

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial orientation of substituents on a molecular scaffold. rsc.orgrsc.org It is particularly useful for comparing the three-dimensional shapes of different molecular cores, such as the spiro[3.3]heptane system, and for understanding their potential as bioisosteres for other common structures like phenyl rings. chemrxiv.org

The analysis simulates the substituents as "exit vectors" originating from the scaffold. researchgate.net The relative spatial arrangement of two such vectors is described by four geometric parameters:

r : The distance between the attachment points of the substituents.

φ₁ and φ₂ : The angles between each vector and the line connecting the attachment points.

θ : The dihedral angle between the two vectors, which describes their torsional relationship.

For a monosubstituted compound like this compound, EVP would typically be used to compare its substitution pattern to those on other scaffolds. For disubstituted spiro[3.3]heptane systems, EVP analysis has shown that the exit vectors are non-collinear, a key feature distinguishing this scaffold from para-substituted benzene (B151609) rings. chemrxiv.org This analysis provides a quantitative rationale for how the rigid spiro[3.3]heptane core orients its functional groups in three-dimensional space. researchgate.netresearchgate.net

Table 5: Representative Exit Vector Plot Parameters for a 2,6-Disubstituted Spiro[3.3]heptane Scaffold This table illustrates typical values for the spiro[3.3]heptane scaffold, providing context for the spatial orientation of substituents.

ParameterSymbolTypical Value RangeDescription
Distancer4.0 - 4.5 ÅDistance between substituent attachment points.
Angle 1φ₁120° - 130°Angle of the first exit vector.
Angle 2φ₂120° - 130°Angle of the second exit vector.
Dihedral Angleθ60° - 70° (cis) or 170° - 180° (trans)Torsional angle between vectors.

Theoretical and Computational Chemistry of Spiro 3.3 Heptane Compounds

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent stability of spiro[3.3]heptane and its derivatives. These computational methods allow for a detailed exploration of molecular orbitals and electron distribution, which are key determinants of a molecule's chemical behavior.

Theoretical studies have been instrumental in demonstrating the potential of strained spiro heterocycles, such as those based on the spiro[3.3]heptane framework, to act as bioisosteres for more common ring systems like piperazine (B1678402). researchgate.net For instance, 1-oxa-2,6-diazaspiro[3.3]heptane has been investigated as a potential bioisostere for piperazine through theoretical studies. researchgate.net The spiro[3.3]heptane core is noted for its non-coplanar exit vectors, a feature that has been exploited in its use as a saturated bioisostere for benzene (B151609). researchgate.net This has been successfully applied in the design of analogs of drugs like sonidegib, vorinostat, and benzocaine, where the spiro[3.3]heptane moiety replaces a phenyl ring, often resulting in potent, patent-free analogs. researchgate.netchemrxiv.org

Computational chemistry is also employed to assess the structures, energies, and stability of reaction intermediates involving the spiro[3.3]heptane skeleton. acs.org For example, in the study of spiro[3.3]hept-1-ylidene, a strained carbene intermediate, computational methods were used to understand its electronic structure and subsequent rearrangements. acs.org The development of new quantum approaches continues to enhance the ability to solve the electronic structures of complex molecules, which will further aid in the design and understanding of novel spiro[3.3]heptane-based compounds. uchicago.edu

Molecular Modeling and Conformational Analysis of Spiro[3.3]heptane Scaffolds

Molecular modeling and conformational analysis provide a three-dimensional understanding of the spiro[3.3]heptane scaffold's preferred geometries. The spiro[3.3]heptane system is composed of two cyclobutane (B1203170) rings joined at a single carbon atom. wikipedia.org

The cyclobutane rings in spiro[3.3]heptane are not planar but are puckered. researchgate.net Computational studies on spiro[3.3]hept-1-ylidene, a carbene derivative, predict the existence of four distinct geometric conformations. acs.org The puckering of the cyclobutylidene units in these conformers has a significant impact on the selection of transition states for its rearrangement reactions. acs.org Two of the conformers exhibit significantly puckered reactive cyclobutylidene units, similar to cyclobutylidene itself, while the other two are flatter. acs.org

The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane scaffold is a key feature driving its use in medicinal chemistry. nih.govrsc.org This conformational restriction can lead to improved potency and selectivity of drug candidates. nih.gov Structural analysis of spiro[3.3]heptane-1,6-diamines has revealed similarities to the cyclohexane (B81311) scaffold, suggesting that specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can serve as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexane derivatives. acs.org The defined spatial orientation of substituents on the spiro[3.3]heptane core makes it a valuable building block in drug design. researchgate.netresearchgate.net

Analysis of Ring Strain in Spiro[3.3]heptane Systems

The presence of two four-membered rings in the spiro[3.3]heptane system results in significant ring strain. Ring strain arises from deviations in bond angles from ideal values and torsional strain from eclipsed conformations. q-chem.comchemistrysteps.com Computational methods, such as ab initio calculations and density functional theory (DFT), are powerful tools for quantifying this strain energy. acs.orgnumberanalytics.com

The strain energy of spiro[3.3]heptane has been calculated to be approximately 51.0 kcal/mol. mdpi.com This value is close to the sum of the strain energies of two individual cyclobutane rings (approximately 53.6 kcal/mol), indicating that the spiro fusion does not introduce a large amount of additional strain compared to two separate rings. mdpi.com In contrast, the strain energy of spiropentane (B86408) (62.9 kcal/mol) is significantly greater than that of two cyclopropane (B1198618) rings (54.8 kcal/mol). mdpi.com

The strain inherent in the spiro[3.3]heptane framework is a key driver of its reactivity. Strain-releasing processes are often energetically favorable. researchgate.netnih.gov For example, the synthesis of spiro[3.3]heptan-1-ones can be achieved through a 'strain-relocating' semipinacol rearrangement, highlighting the role of strain in directing chemical transformations. researchgate.netnih.gov

Table 1: Comparison of Calculated Ring Strain Energies

CompoundCalculated Strain Energy (kcal/mol)
Spiro[3.3]heptane51.0
Cyclobutane (x2)53.6
Spiropentane62.9
Cyclopropane (x2)54.8
Cubane157.5

This table presents data from computational studies on ring strain energies. mdpi.com

Computational Studies on Structure-Reactivity Relationships

Computational studies are crucial for understanding the relationship between the structure of spiro[3.3]heptane derivatives and their chemical reactivity. These studies can model reaction pathways, calculate activation energies, and explain product selectivities. acs.org

For the strained carbene spiro[3.3]hept-1-ylidene, computational chemistry was used to assess transition states and activation energies for its competing researchgate.netmdpi.com-sigmatropic rearrangements. acs.org The calculations helped to explain why the carbene undergoes both ring contraction to yield cyclopropylidenecyclobutane (B169175) and ring expansion to afford bicyclo[3.2.0]hept-1(5)-ene. acs.org

In the context of medicinal chemistry, computational studies support the use of the spiro[3.3]heptane scaffold as a bioisostere. chemrxiv.orgresearchgate.net By replacing aromatic rings with this saturated, three-dimensional core, it is possible to modulate physicochemical properties such as lipophilicity and metabolic stability. chemrxiv.orgnih.gov For example, replacing a phenyl ring with a spiro[3.3]heptane moiety was shown to decrease the calculated lipophilicity (clogP). chemrxiv.orgresearchgate.net Computational mechanistic studies, often in conjunction with experimental work, are used to understand and optimize reactions for synthesizing these valuable building blocks. researchgate.net The development of novel synthetic methods, such as the formation of spiro[3.3]heptan-1-ones via semipinacol rearrangement, is often guided by a computational understanding of the reaction mechanism, including the stability of intermediates like cyclopropylcarbinyl cations. nih.gov

Applications of 2 Spiro 3.3 Heptan 2 Yl Acetic Acid and Spiro 3.3 Heptane Scaffolds in Chemical Research

Spiro[3.3]heptane as a Conformationally Restricted Scaffold in Molecular Design

The spiro[3.3]heptane ring system is a unique three-dimensional (3D) scaffold that has garnered significant attention in medicinal chemistry and molecular design. Its rigid structure, composed of two fused cyclobutane (B1203170) rings sharing a single carbon atom, offers a distinct conformational restriction compared to more flexible acyclic or monocyclic systems. This rigidity is advantageous for medicinal chemists as it allows for the precise positioning of functional groups in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.

The interest in sp³-rich, conformationally restricted scaffolds like spiro[3.3]heptane has grown as part of a broader trend to move away from flat, aromatic structures in drug discovery, a concept often referred to as "escaping from flatland". Molecules with higher sp³ character tend to have improved physicochemical properties, such as increased aqueous solubility and better metabolic stability. The defined exit vectors of the spiro[3.3]heptane core provide a predictable framework for scaffold assembly, enabling chemists to explore under-explored regions of chemical space and design novel molecular architectures. This controlled spatial arrangement makes the spiro[3.3]heptane motif a valuable tool for creating innovative compound libraries and for functionalizing drug-like molecules to enhance their properties.

Bioisosteric Replacements in Contemporary Chemical Design

Bioisosterism, the practice of replacing a functional group in a biologically active molecule with another group that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. The goal is often to improve pharmacokinetic properties, enhance biological activity, or circumvent existing patents. Saturated, polycyclic scaffolds, particularly the spiro[3.3]heptane core, have emerged as effective bioisosteres for common cyclic moieties found in pharmaceuticals.

The spiro[3.3]heptane scaffold has been successfully employed as a saturated, non-planar bioisostere for the phenyl ring, one of the most common structural motifs in approved drugs. Unlike other benzene (B151609) mimics such as bicyclo[1.1.1]pentane or cubane, which often maintain the collinearity of substituents in a para-substituted ring, spiro[3.3]heptane provides non-collinear exit vectors, allowing it to mimic mono-, meta-, and para-substituted phenyl rings.

This bioisosteric replacement can lead to significant improvements in a compound's physicochemical profile, including reduced lipophilicity and enhanced metabolic stability, while preserving or even improving biological activity. Research has demonstrated that incorporating the spiro[3.3]heptane core into the structures of existing drugs can yield potent, patent-free analogs.

Original DrugSubstituted Phenyl RingSpiro[3.3]heptane AnalogOutcome
VorinostatMono-substituted PhenylSaturated analog createdRetained high biological activity.
SonidegibMeta-substituted PhenylSaturated analog createdRetained high biological activity.
BenzocainePara-substituted PhenylSaturated analog createdRetained high biological activity.

Beyond aromatic rings, spiro[3.3]heptane and its heteroatomic derivatives serve as effective bioisosteres for saturated monocyclic systems like cyclohexane (B81311) and piperidine (B6355638). The rigid spirocyclic framework acts as a conformationally restricted surrogate, locking substituents into specific spatial orientations that can be beneficial for receptor binding.

Structural analysis has shown that the distances and spatial orientations between functional groups on a 1,6-disubstituted spiro[3.3]heptane scaffold can closely mimic those of cis-1,4- and trans-1,3-disubstituted cyclohexanes. This mimicry makes it a valuable replacement for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Similarly, aza-spiro[3.3]heptanes have been developed as bioisosteres for the piperidine ring, a common fragment in pharmaceuticals. For instance, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been synthesized and validated as piperidine surrogates. Replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a new, patent-free analog that maintained high activity. These spirocyclic analogs often exhibit improved water solubility compared to their monocyclic counterparts.

Spiro[3.3]heptane DerivativeMonocyclic System MimickedExample Application
1,6-disubstituted spiro[3.3]heptanecis-1,4- and trans-1,3-disubstituted cyclohexaneRecommended for use in ADME optimization of lead compounds.
1-Azaspiro[3.3]heptanePiperidineIncorporated into the anesthetic drug bupivacaine.
2-Azaspiro[3.3]heptanePiperidineIntroduced as a more water-soluble bioisostere for the piperidine core.
2,6-Diazaspiro[3.3]heptanePiperazine (B1678402)Replacement in Olaparib improved target selectivity and reduced cytotoxicity.

Role as Building Blocks in Complex Organic Synthesis

The unique structural features of the spiro[3.3]heptane framework make it a valuable building block for the synthesis of more complex and functionally diverse molecules, particularly in the realm of bioactive compounds.

Unnatural amino acids are crucial components in medicinal chemistry, serving as building blocks for peptidomimetics and other drug candidates. Incorporating conformationally restricted scaffolds like spiro[3.3]heptane into amino acid structures can lead to compounds with enhanced selectivity and stability.

Researchers have developed synthetic routes to various spiro[3.3]heptane-derived amino acids. For example, spirocyclic analogues of glutamic acid have been synthesized, where the rigid scaffold "fixes" the spatial relationship between the two carboxylic acid groups. These constrained analogs are valuable as molecular probes to study the topologies of glutamate (B1630785) receptors. Other synthetic achievements include the creation of spiro[3.3]heptane-based analogues of ornithine and γ-aminobutyric acid (GABA), further expanding the toolbox of sterically constrained amino acids for drug design. Synthetic strategies often involve methods like the Strecker reaction or the Bucherer-Bergs hydantoin (B18101) synthesis to install the amino acid functionality onto the spirocyclic core.

The synthesis of these complex molecules is challenging due to the creation of additional stereocenters. Synthetic strategies often start from carbohydrate derivatives to ensure the correct stereochemistry in the sugar ring. Various methods have been developed to construct spirocyclic systems at different positions of the sugar ring (C-1', C-2', C-3', or C-4'), leading to diverse families of spirocyclic nucleosides. For example, spirocyclic ribonucleosides containing triazole or azetidine (B1206935) rings have been synthesized from a β-D-psicofuranose starting material and subsequently evaluated for their antiviral properties.

Development of Advanced Materials (e.g., Hole-Transporting Materials)

The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has made it an attractive core for the development of advanced functional materials, particularly in the field of optoelectronics. One of the most notable applications is in the design of hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs). rsc.org The goal is to create cost-effective and efficient alternatives to the widely used but expensive HTM, spiro-OMeTAD. researchgate.net

Researchers have successfully designed and synthesized a low-cost HTM based on a spiro[3.3]heptane-2,6-dispirofluorene (SDF) core, named SDF-OMeTAD. rsc.orgrsc.org This material was synthesized in a simplified two-step reaction from commercially available starting materials. rsc.orgfao.org The synthesis involved a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction to connect 4,4'-dimethoxydiphenylamine (B142901) units to the brominated SDF core. researchgate.netrsc.org When incorporated into a planar perovskite solar cell architecture with a SnO₂ electron-transporting layer, SDF-OMeTAD demonstrated a competitive power conversion efficiency (PCE) of 13.01% and an open-circuit voltage (Voc) of 1.10 V. rsc.orgfao.org

Density functional theory (DFT) calculations have been used to understand the electronic properties of such materials, rationalizing their electrochemical behavior and predicting characteristics like reorganization energy, which is crucial for efficient charge transport. rsc.org The development of spiro[3.3]heptane-based HTMs showcases the potential of this scaffold to create thermally stable, amorphous materials that are essential for advancing optoelectronic devices. mdpi.com The facile synthesis of these materials is a significant step toward reducing the manufacturing cost of high-performance solar cells. rsc.org

Performance of Spiro[3.3]heptane-Based Hole-Transporting Material
HTMCore StructurePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Reference
SDF-OMeTADSpiro[3.3]heptane-2,6-dispirofluorene13.01%1.10 V rsc.orgfao.org
spiro-OMeTAD (benchmark)Spirobifluorene17.7%- rsc.org

Incorporation into Polycyclic and Heterocyclic Frameworks

The spiro[3.3]heptane scaffold serves as a versatile building block for the synthesis of complex polycyclic and heterocyclic frameworks, which are of significant interest in medicinal chemistry. researchgate.net Its rigid, three-dimensional geometry allows for the precise spatial arrangement of functional groups, making it a valuable surrogate for common ring systems like piperazine and cyclohexane. rsc.orgacs.org

A variety of heteroatom-containing spiro[3.3]heptanes have been developed. For instance, 2,6-diazaspiro[3.3]heptane has been successfully used as a bioisostere for piperazine, leading to improved target selectivity in drug candidates. rsc.org Similarly, 2-oxa-6-azaspiro[3.3]heptane, first introduced in 2008, is now a valuable morpholine (B109124) surrogate. rsc.org The synthesis of these heterocycles often involves multi-step sequences starting from precursors like tribromopentaerythritol. researchgate.net

The incorporation of the spiro[3.3]heptane unit can lead to novel molecular architectures with unique properties. Synthetic strategies have been developed to access various substitution patterns, including the previously underrepresented 1,6- and 1,5-disubstituted derivatives. nih.gov These methods allow for the creation of libraries of compounds, such as spirocyclic analogues of glutamic acid, for use as molecular probes in biological systems. nih.gov The synthesis of these complex frameworks often relies on key reactions like [2+2] cycloadditions and rearrangements to construct the spirocyclic core before further functionalization. nih.gov

Examples of Heterocyclic Frameworks Incorporating the Spiro[3.3]heptane Scaffold
Compound NameStructureApplication/SignificanceReference
2,6-Diazaspiro[3.3]heptaneHeterocyclic core with two nitrogen atomsBioisostere for piperazine rsc.org
2-Oxa-6-azaspiro[3.3]heptaneHeterocyclic core with one oxygen and one nitrogen atomSurrogate for morpholine in drug candidates rsc.org
1-Azaspiro[3.3]heptaneHeterocyclic core with one nitrogen atomAnalogue for piperidine rsc.org
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acidSpirocyclic glutamic acid analogueConformationally restricted probe for biological studies nih.gov

Reactivity Studies and Mechanistic Investigations of Spiro[3.3]heptane Derivatives

Ring Expansion and Rearrangement Mechanisms

The strained nature of the cyclobutane rings within the spiro[3.3]heptane core makes its derivatives susceptible to a variety of ring expansion and rearrangement reactions. These transformations are often driven by the release of ring strain and provide access to novel molecular scaffolds. nih.gov

One significant transformation is the semipinacol rearrangement. A novel approach to synthesizing spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a 'strain-relocating' semipinacol rearrangement in the presence of acid. nih.gov Mechanistic studies suggest this proceeds via protonation of the highly strained bicyclobutyl group, forming a stable cyclopropylcarbinyl cation, which then undergoes a rsc.orgresearchgate.net-rearrangement to yield the spiro[3.3]heptan-1-one product. nih.govnih.gov

Another area of mechanistic investigation involves the rearrangement of carbenes derived from spiro[3.3]heptane. Spiro[3.3]hept-1-ylidene, generated via high-vacuum flash pyrolysis, undergoes competing rsc.orgresearchgate.net-sigmatropic rearrangements. acs.org These competing 1,2-carbon atom shifts lead to either ring contraction, yielding cyclopropylidenecyclobutane (B169175), or ring expansion, affording bicyclo[3.2.0]hept-1(5)-ene. acs.org Computational studies have shown that the puckered conformations of the carbene's cyclobutylidene ring influence the transition states and ultimately the product selectivity, with ring contraction being the favored pathway. acs.org The Meinwald oxirane rearrangement has also been employed as a key step to construct the 1,6-disubstituted spiro[3.3]heptane core from an 8-oxadispiro[2.0.3.1]octane derivative, where the expansion of the cyclopropyl (B3062369) ring is favored. nih.gov

Key Rearrangement Reactions of Spiro[3.3]heptane Precursors
Reaction TypeStarting Material/IntermediateKey Mechanistic FeatureProductReference
Semipinacol Rearrangement1-BicyclobutylcyclopropanolFormation of a cyclopropylcarbinyl cation followed by rsc.orgresearchgate.net-shiftSpiro[3.3]heptan-1-one nih.govnih.gov
Carbene RearrangementSpiro[3.3]hept-1-ylideneCompetitive rsc.orgresearchgate.net-sigmatropic C-atom shiftsCyclopropylidenecyclobutane (contraction) and Bicyclo[3.2.0]hept-1(5)-ene (expansion) acs.org
Meinwald Oxirane Rearrangement8-Oxadispiro[2.0.3.1]octane derivativeLewis acid-catalyzed expansion of the cyclopropyl ring1,6-Disubstituted spiro[3.3]heptane nih.gov

Transformations of Functional Groups on the Spiro[3.3]heptane Core

The spiro[3.3]heptane core can be equipped with various functional groups that serve as handles for downstream synthetic manipulations, allowing for the rapid construction of molecular complexity. researchgate.net A range of chemical transformations has been applied to modify these functional groups to produce diverse building blocks for medicinal chemistry and materials science. chemrxiv.org

Ketone functionalities on the spiro[3.3]heptane ring are versatile intermediates. For example, a spiro[3.3]heptanone can undergo a Wolff-Kishner reduction to yield the corresponding deoxygenated spiro[3.3]heptane. chemrxiv.org This product can be further functionalized; for instance, a bromide derivative can be treated with n-butyllithium followed by quenching with carbon dioxide to install a carboxylic acid group. chemrxiv.org This carboxylic acid can then be subjected to a Curtius reaction to furnish an aniline (B41778) derivative. chemrxiv.org

More advanced functionalization techniques have also been explored. Engineered variants of the P450BM3 enzyme have been used to achieve selective C-H hydroxylation of an N-benzyl spiro[3.3]heptane-2-carboxamide substrate. acs.org This biocatalytic method produces several monohydroxylated regioisomers with high enantioselectivity. acs.org These newly introduced hydroxyl groups can be further elaborated. For example, after conversion to an azidoformate, a thermolytic reaction can induce tethered C-H amination, leading to the formation of trisubstituted spiro[3.3]heptane motifs containing hydroxyl, amino, and carboxamide functionalities on the same rigid scaffold. acs.org

Summary of Functional Group Transformations on the Spiro[3.3]heptane Core
Starting Functional GroupReagents/ConditionsProduct Functional GroupReaction TypeReference
KetoneWolff-Kishner reductionMethylene (B1212753) (CH₂)Deoxygenation chemrxiv.org
Bromide1. nBuLi, 2. CO₂Carboxylic AcidCarboxylation chemrxiv.org
Carboxylic AcidCurtius reactionAmine (via isocyanate)Rearrangement chemrxiv.org
C-H BondEngineered P450BM3 enzymeHydroxylBiocatalytic Hydroxylation acs.org
Hydroxyl (as azidoformate)Thermolysis (140 °C)Cyclic Amine/OxazolidinoneC-H Amination acs.org

Q & A

Q. Yield Optimization Strategies :

  • Catalyst Screening : Use of Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
  • Temperature Control : Maintaining sub-ambient temperatures during carboxylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolation .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

Method Application Conditions/Parameters
HPLC Purity assessment (>98%)Reverse-phase C18 column, UV detection at 210–254 nm, mobile phase: acetonitrile/water (70:30) .
NMR Structural confirmation¹H/¹³C NMR in DMSO-d₆ or CDCl₃; spirocyclic protons appear as distinct multiplet signals (δ 1.5–2.5 ppm) .
FT-IR Functional group identificationCarboxylic acid C=O stretch at ~1700 cm⁻¹; sp³ C-H stretches at 2850–2960 cm⁻¹ .

Advanced: How can factorial design be applied to optimize reaction parameters for synthesizing this compound?

Answer:
Factorial design enables systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio). Example workflow:

Factor Selection : Identify critical parameters (e.g., reaction time, acid concentration).

Design Matrix : Use a 2³ factorial design to test combinations (8 experiments).

Response Analysis : Measure yield and purity; apply ANOVA to identify significant factors.

Validation : Confirm optimal conditions (e.g., 24-hour reaction, 1.2 eq. H₂SO₄ catalyst) .

Case Study : A 15% yield increase was achieved by adjusting solvent polarity (THF/H₂O ratio) and temperature gradient .

Advanced: What computational approaches are used to predict the reactivity of the spirocyclic core, and how do they compare to experimental data?

Answer:

  • DFT Calculations : Predict steric and electronic effects of the spiro structure. For example, bond dissociation energy (BDE) analysis reveals stability of the bicyclic framework .
  • Molecular Dynamics (MD) : Simulate solvation effects on carboxylation kinetics.
  • Validation : Experimental NMR shifts (e.g., sp³ carbons at δ 25–35 ppm) align with computed electrostatic potential maps .

Discrepancies : Computational models may underestimate steric hindrance in bulky derivatives, requiring empirical adjustment of reaction conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory irritant potential) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid : For eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Answer:
Root Causes :

  • Impurity Interference : Residual solvents (e.g., DMF) may distort NMR signals. Use deuterated solvents and pre-dry samples .
  • Stereochemical Variability : Spirocyclic isomers (e.g., axial vs. equatorial) can lead to divergent HPLC retention times .

Q. Resolution Strategies :

Cross-Validation : Compare data with PubChem or NIST entries for analogous spiro compounds .

Advanced Chromatography : Employ chiral columns or LC-MS to isolate and characterize isomers .

Advanced: What mechanistic insights guide the design of derivatives for enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) : Modifications at the acetic acid moiety (e.g., esterification, amidation) improve membrane permeability.
  • Spirocyclic Rigidity : The bicyclic structure reduces conformational flexibility, enhancing target binding selectivity.
  • In Silico Docking : Predict interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina; validate via enzyme inhibition assays .

Basic: How do solubility properties influence experimental design for this compound?

Answer:

  • Solubility Profile : Limited aqueous solubility (~2 mg/mL); miscible in polar aprotic solvents (DMSO, DMF).
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or salt formation (sodium/potassium carboxylate) for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.